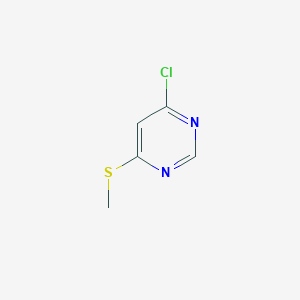

4-Chloro-6-methylthiopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQSAIGMUNXTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618311 | |

| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-48-7 | |

| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine from Thiobarbituric Acid: A Guide for Advanced Research

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of a strategic synthetic pathway for 4-Chloro-6-methyl-2-(methylthio)pyrimidine, a heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research.[1] Recognizing the versatility of the pyrimidine core, this document moves beyond a simple recitation of steps to elucidate the causal chemical principles governing each transformation, from the readily available starting material, thiobarbituric acid, to the highly functionalized target molecule. The synthesis is presented as a validated multi-step process, beginning with the formation of a key versatile intermediate, 4,6-dichloro-2-(methylthio)pyrimidine. Each stage is detailed with field-proven insights into reaction mechanisms, choice of reagents, and process optimization. This guide is designed for researchers, chemists, and drug development professionals, providing the authoritative grounding and practical protocols necessary to successfully implement and adapt this synthesis for advanced discovery programs.

Introduction: The Pyrimidine Core as a Privileged Scaffold

Significance in Modern Chemistry

The pyrimidine ring system is a cornerstone of medicinal and agricultural chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological relevance is profound.[2] This inherent bio-compatibility has made pyrimidine derivatives a fertile ground for the development of a vast array of therapeutic agents and crop protection agents, including anti-inflammatory, anti-microbial, anti-HIV, and anti-tumour drugs.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties, making it a "privileged scaffold" in drug discovery.

The Target Molecule: 4-Chloro-6-methyl-2-(methylthio)pyrimidine

4-Chloro-6-methyl-2-(methylthio)pyrimidine is a multifunctionalized building block designed for further chemical elaboration.[1][3] Its unique arrangement of substituents—a nucleophilic displacement-ready chlorine atom, a stabilizing methyl group, and a modifiable methylthio group—offers multiple handles for synthetic diversification. This makes it an invaluable intermediate for constructing libraries of novel compounds with potential biological activity.[1]

Synthetic Strategy: A Three-Stage Pathway

The synthesis from thiobarbituric acid is not a direct conversion but a strategic sequence of reactions designed to build complexity and install the required functional groups in a controlled manner. The pathway hinges on the initial creation of a highly reactive and versatile intermediate, 4,6-dichloro-2-(methylthio)pyrimidine, which is then selectively functionalized to yield the final product.

The core workflow is as follows:

-

S-Methylation: Introduction of a methylthio group by direct methylation of the thio-functional group on the starting material.

-

Chlorination: Conversion of the dihydroxy groups of the pyrimidine ring into highly reactive chloro groups.

-

Selective Monosubstitution: Targeted replacement of one chloro group with a methyl group, leveraging the electronic properties of the intermediate.

Pathway Execution: Synthesis of the Key Dichloro-Intermediate

The initial two steps focus on converting the widely available and cost-effective thiobarbituric acid into 4,6-dichloro-2-(methylthio)pyrimidine.[4] This intermediate is a known precursor for a variety of pyrimidine derivatives.[2][4][5]

Step 1: S-Methylation of Thiobarbituric Acid

Causality & Rationale: Thiobarbituric acid exists in tautomeric forms, primarily a keto-enol equilibrium. The initial step is a nucleophilic attack from the sulfur atom onto an electrophilic methyl source. S-methylation is favored over N-methylation in a basic medium. The choice of dimethyl sulfate (DMS) provides a potent and efficient electrophilic methyl group for this transformation.[5] This reaction selectively installs the methylthio group at the C2 position, which is critical for the final structure.

Experimental Protocol: Synthesis of 2-(Methylthio)-4,6-pyrimidinediol

-

Prepare a solution of thiobarbituric acid in a suitable basic medium (e.g., aqueous sodium hydroxide).

-

Cool the solution in an ice bath to control the exothermic reaction.

-

Slowly add dimethyl sulfate (DMS) dropwise to the stirred solution. Maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature to ensure the reaction goes to completion.

-

Acidify the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Isolate the solid product, 2-(methylthio)-4,6-pyrimidinediol, by filtration, wash with cold water, and dry under vacuum.

Step 2: Chlorination of 2-(Methylthio)-4,6-pyrimidinediol

Causality & Rationale: With the methylthio group in place, the next crucial transformation is the conversion of the two hydroxyl groups at the C4 and C6 positions into chlorides. This is a dehydration and substitution reaction that dramatically increases the reactivity of the pyrimidine ring for subsequent nucleophilic substitutions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation on heterocyclic systems.[6] The reaction is often facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[6] The base activates the hydroxyl groups, making them better leaving groups for substitution by chloride from POCl₃.

Experimental Protocol: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

-

In a flask equipped with a reflux condenser and under an inert atmosphere, combine 2-(methylthio)-4,6-pyrimidinediol with an excess of phosphorus oxychloride (POCl₃).

-

Slowly add N,N-dimethylaniline to the mixture while stirring.

-

Heat the reaction mixture to reflux (typically around 100-110°C) and maintain for several hours until TLC analysis indicates complete consumption of the starting material.[7]

-

Carefully cool the reaction mixture and pour it onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the resulting 4,6-dichloro-2-(methylthio)pyrimidine, typically by recrystallization or column chromatography.

Final Stage: Targeted Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine

Principles of Selective Reactivity

The 4,6-dichloro-2-(methylthio)pyrimidine intermediate possesses two electrophilic sites at C4 and C6. While chemically similar, their reactivity can be modulated to favor monosubstitution. Reactions with nucleophiles can often be controlled to replace just one chlorine atom, yielding an asymmetrical product. This principle is demonstrated in the reaction with sodium ethoxide, which selectively produces 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield under mild conditions.[2][8] A similar strategic approach can be applied to introduce a methyl group.

Step 3: Selective C-Methylation

Causality & Rationale: The final step involves a selective nucleophilic substitution of one chlorine atom with a methyl group. This is typically achieved using an organometallic reagent that can deliver a nucleophilic methyl anion or its equivalent. A Suzuki or Stille coupling reaction is a modern and effective method for this type of C-C bond formation on a heterocyclic ring. This would involve reacting the dichloro-intermediate with a methyl-boronic acid derivative (for Suzuki) or a methyl-stannane (for Stille) in the presence of a palladium catalyst. By controlling the stoichiometry (using approximately one equivalent of the methylating agent), one can favor monosubstitution over disubstitution.

Proposed Experimental Protocol: Palladium-Catalyzed Cross-Coupling

-

To a solution of 4,6-dichloro-2-(methylthio)pyrimidine in a suitable solvent (e.g., dioxane or toluene), add methylboronic acid (or a suitable equivalent).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., Na₂CO₃ or K₂CO₃).

-

Degas the mixture and heat under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the final product, 4-Chloro-6-methyl-2-(methylthio)pyrimidine, using column chromatography to separate it from any remaining starting material and disubstituted by-product.

Data & Workflow Visualization

Summary of Reaction Parameters

| Step | Reaction Type | Starting Material | Key Reagents | Typical Temp. | Typical Yield | Reference |

| 1 | S-Methylation | Thiobarbituric Acid | Dimethyl Sulfate, NaOH | 0-25°C | High | [5] |

| 2 | Chlorination | 2-(Methylthio)-4,6-pyrimidinediol | POCl₃, N,N-Dimethylaniline | 100-110°C | 92% (Overall) | [4] |

| 3 | C-Methylation | 4,6-Dichloro-2-(methylthio)pyrimidine | Methylboronic Acid, Pd Catalyst, Base | 80-100°C | Variable | (Proposed) |

Visualized Synthetic Workflow

Caption: Overall workflow for the synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine.

Conclusion

The synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine from thiobarbituric acid is a robust and logical multi-step process that provides access to a highly valuable and versatile chemical scaffold. By first creating the key 4,6-dichloro-2-(methylthio)pyrimidine intermediate, a platform is established for a wide range of subsequent functionalization reactions. The principles of selective nucleophilic substitution and modern cross-coupling chemistry are paramount in achieving the final targeted monosubstitution. The protocols and rationales detailed in this guide provide the necessary framework for researchers to not only replicate this synthesis but also to adapt it for the creation of novel pyrimidine libraries, accelerating innovation in drug discovery and materials science.

References

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. [Link]

-

European Patent Office. (2005). Process for the preparation of 4,6-dichloropyrimidine. Patent 1273574. [Link]

- Google Patents. (2000). Process for preparing 4,6-dichloro-pyrimidine.

- Google Patents. (2007). Method for preparing 4,6 dichloropyridine.

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

-

ResearchGate. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... [Link]

- Google Patents. (2013). Preparation method of 4, 6-dichloropyrimidine.

- Google Patents. (2004). Method of producing thiobarbituric acid derivatives.

-

TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331. [Link]

- Google Patents. (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. [Link]

-

PubChemLite. (n.d.). 4-chloro-6-methyl-2-(methylthio)pyrimidine. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4,6-Dihydroxy-2-mercaptopyrimidine: Technical Specifications & Applications. [Link]

- Google Patents. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

PubMed. (1995). Specificity of the thiobarbituric acid reaction: its use in studies of lipid peroxidation. [Link]

-

ResearchGate. (2016). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. [Link]

-

Bentham Science. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. [Link]

-

Bulletin of the Korean Chemical Society. (2005). NOTE Phosphorus Oxychloride Promoted Hydrogen Peroxide for Selective Oxidation of Thiols to Disulfides. [Link]

- Google Patents. (1998). Method for preparing 2,4,6-trichloropyrimidine.

-

PubMed. (2001). Reaction conditions affecting the relationship between thiobarbituric acid reactivity and lipid peroxides in human plasma. [Link]

-

PubChem. (n.d.). Thiobarbituric acid. [Link]

-

ResearchGate. (2001). Reaction conditions affecting the relationship between thiobarbituric acid reactivity and lipid peroxides in human plasma | Request PDF. [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Thiobarbituric acid, GR 99%+. [Link]

-

PubChem. (n.d.). 4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidine. [Link]

-

National Institutes of Health. (2018). Methylation-Demethylation Dynamics: Implications of Changes in Acute Kidney Injury. [Link]

-

MDPI. (2023). Modeling DNA Methylation Profiles and Epigenetic Analysis of Safflower (Carthamus tinctorius L.) Seedlings Exposed to Copper Heavy Metal. [Link]

-

PubMed. (2021). DNA Methylation Signatures Reveal the Diversity of Processes Remodeling Hepatocellular Carcinoma Methylomes. [Link]

-

YouTube. (2015). DNA Methylation and Cancer - Garvan Institute. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. US6673925B2 - Method of producing thiobarbituric acid derivatives - Google Patents [patents.google.com]

- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Chloro-6-methylthiopyrimidine

Abstract

4-Chloro-6-methylthiopyrimidine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyrimidine ring, the reactive chloro substituent, and the modifiable methylthio group, render it a highly valuable scaffold for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the rich reactivity of 4-Chloro-6-methylthiopyrimidine. We will delve into its participation in cornerstone reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, providing both mechanistic insights and practical, field-proven experimental protocols.

Introduction: The Strategic Value of a Multifunctional Scaffold

The pyrimidine core is a ubiquitous motif in nature, forming the basis of nucleobases like cytosine, thymine, and uracil, and is a privileged scaffold in numerous pharmaceuticals, including anticancer and antimicrobial agents[1][2]. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's biological activity. 4-Chloro-6-methylthiopyrimidine (or its isomer 4-chloro-2-methylthiopyrimidine) emerges as a particularly useful intermediate due to its distinct points of reactivity.

The molecule possesses three key sites for chemical modification:

-

The C4-Chloro Group: An excellent leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr).

-

The Methylthio Group: This group can be oxidized to the corresponding sulfoxide or sulfone, the latter of which can also act as a leaving group, offering a secondary pathway for substitution.

-

The Pyrimidine Ring: The C5 position can be functionalized, and the ring itself can participate in various cycloaddition and condensation reactions.

This multifunctionality allows for sequential and regioselective reactions, making it an ideal starting material for constructing libraries of compounds for drug discovery and for the synthesis of complex target molecules.[3][4] Its derivatives are key intermediates in the development of herbicides, fungicides, and pharmaceuticals, including kinase inhibitors and anti-cancer agents.[3][4][5]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical properties is fundamental to its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂S | [3][6][7] |

| Molecular Weight | 174.65 g/mol | [3][6] |

| Appearance | White to off-white crystalline solid/powder | [3][6] |

| Melting Point | 38 - 42 °C | [3] |

| Boiling Point | 147 °C / 32 mmHg | [3] |

| CAS Number | 17119-73-2 | [3] |

-

¹H NMR: Protons on the pyrimidine ring typically appear in the aromatic region (δ 6.0-9.0 ppm). The methylthio protons would present as a singlet around δ 2.5 ppm.

-

¹³C NMR: The carbon atoms of the pyrimidine ring would have characteristic shifts, with those bonded to heteroatoms (N, Cl, S) being significantly affected.

-

IR Spectroscopy: Expect characteristic peaks for C=N, C=C aromatic stretching, and C-H stretching.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 174, with a characteristic M+2 peak at m/z 176 (approx. 1/3 the intensity) due to the ³⁷Cl isotope.

Synthesis of the Scaffold

The precursor for many functionalized pyrimidines, 4,6-dichloro-2-(methylthio)pyrimidine, is commonly synthesized from the readily available and inexpensive thiobarbituric acid.[2] This provides a cost-effective and scalable route to the dichlorinated intermediate, which can then be selectively modified.

Caption: General synthetic pathway to substituted chloromethylthiopyrimidines.

Chemical Reactivity: A Hub for Molecular Diversification

The reactivity of 4-Chloro-6-methylthiopyrimidine is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the inductive effect of the chlorine atom. This makes the C4 position highly susceptible to attack by nucleophiles.

Caption: Key reactive sites and transformations of 4-Chloro-6-methylthiopyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

This is the most fundamental reaction of this scaffold. The chlorine at the C4 position is readily displaced by a wide range of nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.

Causality: The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, stabilizes the negative charge of the Meisenheimer intermediate, thus facilitating the SNAr reaction. This reactivity is more pronounced than in simple chlorobenzene.

-

Amination: Reaction with primary or secondary amines yields 4-aminopyrimidine derivatives. These reactions are often carried out in a polar solvent like ethanol or DMF, sometimes with the addition of a non-nucleophilic base to scavenge the HCl byproduct.

-

Alkoxylation/Aryloxylation: Alkoxides (e.g., sodium ethoxide) or phenoxides readily displace the chloride to form ethers.[1][9] Studies have shown that reacting 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature leads to exclusive and high-yield mono-substitution at the C4 position.[1][8][10]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds, and 4-Chloro-6-methylthiopyrimidine is an excellent substrate for these transformations.[1]

The Suzuki coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.[11][12] This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position.

Expert Insight: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[12][13] For electron-deficient heterocycles like pyrimidines, phosphine ligands such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, and a base like K₂CO₃ or Cs₂CO₃, often give excellent results.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For forming C-N bonds, the Buchwald-Hartwig amination is often superior to classical SNAr, especially for less nucleophilic amines or sterically hindered substrates.[14][15] It offers a broader substrate scope and generally proceeds under milder conditions.[14]

Expert Insight: The success of this reaction is highly dependent on the choice of ligand.[15] Sterically bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential.[15][16] They facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be selectively oxidized, typically using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA).[2] Oxidation to the sulfone (-SO₂Me) transforms the group into an excellent nucleofuge, often more reactive than chloride.[2] This two-step sequence (oxidation followed by substitution) provides an alternative strategy for functionalizing the pyrimidine ring, allowing for the introduction of a second, different nucleophile at the C6 position after the C4-chloride has already been reacted.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear steps and rationale.

Protocol 5.1: Nucleophilic Substitution with an Amine

Objective: To synthesize a 4-amino-6-methylthiopyrimidine derivative.

Methodology:

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-Chloro-6-methylthiopyrimidine (1.0 eq).

-

Solvent and Reagents: Add anhydrous ethanol (or DMF) to dissolve the starting material. Add the desired amine (1.1 - 1.5 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C). The causality for heating is to provide the necessary activation energy to overcome the barrier for the formation of the Meisenheimer complex.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃. The bicarbonate wash is critical to neutralize any remaining acid and the hydrochloride salt of the excess amine.

-

Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 5.2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 4-aryl-6-methylthiopyrimidine derivative.

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reactor Setup: In a Schlenk flask under an inert atmosphere, combine 4-Chloro-6-methylthiopyrimidine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand if necessary. Add a degassed solvent system, often a mixture like Toluene/Ethanol/Water.[13] Degassing (e.g., by sparging with argon for 10-15 minutes) is a self-validating step to ensure catalyst longevity.

-

Reaction: Heat the reaction mixture, typically to 80-110 °C, and stir vigorously for 2-24 hours.[11]

-

Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water or brine. This removes the inorganic base and boronic acid byproducts.

-

Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under vacuum. Purify the residue via flash chromatography to obtain the desired biaryl product.

References

- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 89466-42-2. Benchchem.

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.

- 4-Chloro-6-methyl-2-(methylthio)pyrimidine. Chem-Impex.

- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...

- 4-Chloro-6-(methylthio)pyrimidine. MySkinRecipes.

- 4-Amino-6-chloro-2-(methylthio)pyrimidine. Chem-Impex.

- Buy 4-Chloro-6-methylthiopyrimidine | 89283-48-7. Smolecule.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.

- Buchwald–Hartwig amin

- Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.

- 4-Chloro-6-methyl-2-(methylthio)-pyrimidine. CymitQuimica.

- Buchwald-Hartwig Amin

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C

- 4-chloro-6-methyl-2-(methylthio)pyrimidine. PubChemLite.

- (PDF) 4,6-Dichloro-2-(methylthio)pyrimidine.

- Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis | Request PDF.

- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C

- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

- 4,6-Dichloro-2-(methylthio)pyrimidine 98 6299-25-8. Sigma-Aldrich.

- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Chloro-6-(methylthio)pyrimidine [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - 4-chloro-6-methyl-2-(methylthio)pyrimidine (C6H7ClN2S) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Buy 4-Chloro-6-methylthiopyrimidine | 89283-48-7 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 4-Chloro-6-methylthiopyrimidine derivatives in biological systems

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-6-methylthiopyrimidine Derivatives in Biological Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: The Pyrimidine Scaffold as a Privileged Structure

The 4-chloro-6-methylthiopyrimidine core is a highly versatile heterocyclic compound that serves as a foundational building block in both pharmaceutical and agrochemical development.[1][2] Its significance lies not in its inherent biological activity, but in its exceptional utility as a chemical intermediate. The pyrimidine ring is a "privileged scaffold," a molecular framework that can be systematically modified to interact with a wide range of biological targets. Derivatives synthesized from this core have demonstrated a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and herbicidal properties.[3][4][5]

The strategic placement of a chlorine atom and a methylthio group creates a reactive and adaptable scaffold.[5] The chlorine atom at the 4-position is particularly important, as it serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the precise and controlled introduction of diverse functional groups, enabling the generation of large compound libraries for screening and optimization in drug discovery programs.[6] This guide will elucidate the core mechanisms by which these derivatives exert their biological effects, focusing primarily on their well-documented role as kinase inhibitors.

Part 1: The Core Mechanism - Competitive ATP Inhibition in Kinases

The predominant mechanism of action for a significant class of 4-chloro-6-methylthiopyrimidine derivatives is the inhibition of protein kinases.[7] Kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer.

The pyrimidine core of these derivatives is designed to function as an ATP mimetic. It effectively occupies the ATP-binding pocket of the target kinase, acting as a competitive inhibitor. The nitrogen atoms within the pyrimidine ring form crucial hydrogen bonds with the "hinge region" of the kinase, an interaction that anchors the inhibitor in the active site and mimics the binding of the adenine ring of ATP.

The true power of this scaffold comes from the synthetic versatility afforded by the 4-chloro position. Through SNAr reactions, various amine-containing moieties can be attached. These appended groups extend from the core scaffold into more variable regions of the ATP-binding site, allowing for the fine-tuning of potency and, critically, selectivity for the target kinase over the hundreds of other kinases in the human kinome.

Caption: General mechanism of pyrimidine derivatives.

Part 2: A Case Study - Aurora Kinase Inhibition and MYC Degradation

A therapeutically significant application of this scaffold is in the development of Aurora kinase inhibitors for cancer therapy. Aurora kinases, particularly Aurora A and B, are key regulators of mitosis, and their overexpression is common in many human cancers. Aurora A has an additional, non-mitotic role: it phosphorylates and stabilizes the MYC family of oncoproteins (e.g., c-MYC, N-Myc), which are potent drivers of cell proliferation and are notoriously difficult to target directly.[8]

Derivatives of the 6-ethyl-2-phenylpyrimidine scaffold, a close relative of the title compound, have demonstrated potent inhibition of Aurora A.

The Signaling Pathway:

-

Binding: The pyrimidine inhibitor binds to the ATP-binding site of Aurora A kinase.

-

Inhibition: This binding event prevents Aurora A from phosphorylating MYC oncoprotein.

-

Destabilization: Unphosphorylated MYC is recognized by the cellular machinery responsible for protein degradation.

-

Degradation: MYC is ubiquitinated and subsequently degraded by the proteasome.

-

Therapeutic Effect: The reduction in MYC protein levels leads to decreased proliferation and apoptosis in MYC-driven cancer cells.[8]

This indirect approach of targeting a protein that stabilizes an "undruggable" oncoprotein is a powerful strategy in modern drug development.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 4-Amino-6-chloro-2-(methylthio)pyrimidine (EVT-460879) | 1005-38-5 [evitachem.com]

- 5. Buy 4-Chloro-6-methylthiopyrimidine | 89283-48-7 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 89466-42-2 | Benchchem [benchchem.com]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Novel 4-Chloro-6-methylthiopyrimidine Analogs

An in-depth exploration for researchers, scientists, and drug development professionals into the synthesis, mechanisms of action, and therapeutic potential of a versatile chemical scaffold.

Executive Summary

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1] This guide focuses on a specific, highly versatile subclass: 4-Chloro-6-methylthiopyrimidine and its analogs. The strategic placement of a reactive chloro group at the C4 position and a methylthio group at C6 provides a rich platform for synthetic modification, enabling the development of compounds with diverse and potent biological activities. This document synthesizes current knowledge on the synthesis, anticancer, and antimicrobial properties of these analogs, presenting detailed experimental protocols and exploring the critical structure-activity relationships that govern their efficacy.

The 4-Chloro-6-methylthiopyrimidine Scaffold: A Privileged Structure in Drug Discovery

Pyrimidine derivatives are cornerstones of modern pharmacology, exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The 4-Chloro-6-methylthiopyrimidine core is of particular interest due to its inherent chemical functionalities, which serve as versatile handles for molecular elaboration.

-

C4-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine, alcohol, and other nucleophilic moieties. This reactivity is the primary route for generating diverse compound libraries for screening.[2]

-

C6-Methyl Group: While less reactive than the chloro group, this position offers a site for potential modification to modulate steric and electronic properties.

-

C2-Methylthio Group: The sulfur atom can be oxidized to sulfoxide or sulfone, which significantly alters the electronic character of the pyrimidine ring and can be used to fine-tune biological activity or be displaced by other nucleophiles.[4]

This combination of reactive sites allows chemists to systematically explore the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways and Derivatization Strategies

The generation of novel analogs hinges on robust and flexible synthetic routes. The core scaffold is typically prepared from readily available starting materials, followed by targeted derivatization.

Synthesis of the Core Scaffold and Key Analogs

The synthesis often begins with thiobarbituric acid, which undergoes a series of transformations to yield 4,6-dichloro-2-(methylthio)pyrimidine.[4] From this key intermediate, selective substitution can be achieved. For instance, reaction with sodium ethoxide in ethanol can selectively displace one chlorine to yield analogs like 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[2][5] The workflow below illustrates a generalized pathway for creating a library of analogs.

Caption: Generalized synthetic workflow for producing 4-Chloro-6-methylthiopyrimidine analogs.

The choice of synthetic route is dictated by the desired substitution pattern. For instance, Suzuki-Miyaura coupling is a powerful method for introducing aryl or heteroaryl groups, typically at the chloro-position, to explore structure-activity relationships in kinase inhibitors.[2]

Biological Activities and Therapeutic Potential

Analogs of the 4-Chloro-6-methylthiopyrimidine scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-anilino-pyrimidine scaffold is a well-established pharmacophore known to bind to the ATP-binding site of many kinases, acting as a competitive inhibitor.[6] Derivatives of 4-Chloro-6-methylthiopyrimidine are actively being explored as inhibitors of kinases such as Aurora Kinase, which is involved in stabilizing oncogenic proteins like MYC.[7]

The general mechanism involves the displacement of the C4-chloro group with a substituted aniline. The pyrimidine core acts as a hinge-binder within the kinase's active site, while the substituted phenyl rings explore different pockets to achieve potency and selectivity.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrimidine analog.[8]

Table 1: Representative In Vitro Anticancer Activity of Substituted Pyrimidine Analogs

| Compound Class | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4-Anilino-pyrimidine | SCLC (High MYC) | Proliferation | < 0.2 | [7] |

| 4-Chloro-6-phenylpyrimidine | MCF-7 (Breast) | Cytotoxicity | 18.9 | [9] |

| 4-Chloro-6-phenylpyrimidine | K-562 (Leukemia) | Cytotoxicity | 19.8 | [9] |

| Pyrazolo[3,4-d]pyrimidine | MCF-7, K-562 | Cytotoxicity | 18.9 - 19.8 |[9] |

This protocol provides a framework for assessing a compound's ability to inhibit a specific protein kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series in assay buffer.

-

Prepare a solution of the target recombinant human kinase in kinase buffer.

-

Prepare a solution of the kinase substrate (a specific peptide) and ATP in the appropriate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO).

-

Add 20 µL of the kinase/substrate/ATP mixture to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 25 µL of a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP via a luciferase reaction.

-

Incubate for an additional 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

The signal is inversely proportional to kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression software.[6]

-

Self-Validation: Include a known potent inhibitor as a positive control and a no-enzyme well as a negative control to ensure assay validity.

-

Antimicrobial Activity: Targeting Bacterial Cell Division

The rise of multidrug-resistant bacteria necessitates the discovery of antibiotics with novel mechanisms of action.[10] Certain thiophenyl-pyrimidine derivatives have been shown to possess potent antibacterial activity, particularly against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[10]

A promising mechanism of action is the inhibition of the FtsZ protein. FtsZ is a bacterial tubulin homolog that polymerizes to form the Z-ring, a critical structure for initiating cell division.[10] Inhibition of FtsZ polymerization prevents septum formation, leading to bacterial cell filamentation and eventual death.

Caption: Mechanism of antibacterial action via inhibition of FtsZ polymerization.[10]

Table 2: Representative In Vitro Antimicrobial Activity of Thio-pyrimidine Analogs

| Compound Class | Bacterial Strain | Assay | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Thiophenyl-pyrimidine | MRSA | Broth Microdilution | 24 - 48 | [10] |

| Thiophenyl-pyrimidine | VRE | Broth Microdilution | 24 - 48 | [10] |

| 4,6-diaryl-2-alkyl thiopyrimidine | S. aureus | Disk Diffusion | - (Good Activity) | [3] |

| 4,6-diaryl-2-alkyl thiopyrimidine | E. coli | Disk Diffusion | - (Significant Activity) |[3] |

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, typically from 128 µg/mL down to 0.25 µg/mL.

-

Inoculate each well with the prepared bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC by visual inspection: it is the lowest concentration well with no visible turbidity (no bacterial growth).

-

Self-Validation:

-

Positive Control: A well containing bacteria and MHB but no compound (should show robust growth).

-

Negative Control: A well containing MHB only (should remain clear).

-

Standard Control: Include a known antibiotic (e.g., ciprofloxacin, vancomycin) to ensure the bacteria are susceptible and the assay is performing correctly.[11]

-

-

Future Perspectives and Conclusion

The 4-Chloro-6-methylthiopyrimidine scaffold is a validated starting point for the development of potent biological agents. Future research should focus on:

-

Selectivity: For kinase inhibitors, optimizing substituents to achieve selectivity for the target kinase over off-target kinases is crucial to minimize side effects.

-

Pharmacokinetics: Modifications should be explored to improve solubility, metabolic stability, and oral bioavailability, transforming potent hits into viable drug candidates.

-

Broad-Spectrum Activity: For antimicrobial agents, further derivatization could broaden the spectrum of activity to include Gram-negative bacteria, a significant clinical challenge.[10]

References

-

National Center for Biotechnology Information. Pyrimidine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. Available from: [Link]

-

Kalogirou, A.S., et al. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. 2017. Available from: [Link]

-

Kalogirou, A.S., et al. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. 2016. Available from: [Link]

-

National Center for Biotechnology Information. Pyrimidine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. 2017. Available from: [Link]

-

International Journal of Creative Research Thoughts. A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. 2021. Available from: [Link]

-

BrainKart. Pyrimidine analogues. 2017. Available from: [Link]

-

Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. World Journal of Pharmacy and Pharmaceutical Sciences. 2015. Available from: [Link]

-

Kalogirou, A.S., et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC. 2020. Available from: [Link]

-

Mechanism of action of pyrimidine analogues. ResearchGate. 2024. Available from: [Link]

-

Kalogirou, A.S., et al. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. 2016. Available from: [Link]

-

Ghorab, M.M., et al. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. 2012. Available from: [Link]

-

Chen, Y., et al. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. 2019. Available from: [Link]

-

Balasubramanian, C., et al. Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences. 2013. Available from: [Link]

-

Sławiński, J., et al. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation... Journal of Chemistry. 2013. Available from: [Link]

-

El-Mekabaty, A., et al. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. 2023. Available from: [Link]

-

Wang, Y., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021. Available from: [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

The Versatile Scaffold: A Technical Guide to 4-Chloro-6-methylthiopyrimidine in Medicinal Chemistry

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[1] This inherent bio-relevance has made the pyrimidine scaffold a privileged starting point for the design of novel therapeutics. Synthetic pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, antimalarial, and antitumor properties.[1][2]

Within the diverse family of pyrimidine-based building blocks, 4-chloro-6-methylthiopyrimidine stands out as a particularly versatile and strategic scaffold. Its unique arrangement of functional groups—a reactive chlorine atom, a methyl group, and a methylthio moiety—provides a rich platform for chemical elaboration. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of 4-chloro-6-methylthiopyrimidine, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

A thorough understanding of the scaffold's properties is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 17119-73-2 | [3] |

| Molecular Formula | C₆H₇ClN₂S | [3] |

| Molecular Weight | 174.65 g/mol | [3] |

| Appearance | White to almost white powder/lump | [3] |

| Melting Point | 38 - 42 °C | [3] |

| Boiling Point | 147 °C / 32 mmHg | [3] |

Synthetic Pathway: From Thiobarbituric Acid Precursors

The synthesis of 4-chloro-6-methylthiopyrimidine is typically achieved through a multi-step process commencing from readily available starting materials like thiobarbituric acid. A common route involves the chlorination of a 4-hydroxy-2-methylthiopyrimidine precursor.

Experimental Protocol: Synthesis of 4-Chloro-6-methylthiopyrimidine

Objective: To synthesize 4-chloro-6-methylthiopyrimidine from 6-methyl-4-hydroxy-2-methylthio-pyrimidine.

Materials:

-

6-methyl-4-hydroxy-2-methylthio-pyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (catalyst)

-

Hydrocarbon or ether solvent (e.g., toluene)

-

Ice

-

Saturated aqueous sodium bicarbonate

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 6-methyl-4-hydroxy-2-methylthio-pyrimidine and N,N-dimethylaniline in a suitable solvent, add phosphorus oxychloride.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it into crushed ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-chloro-6-methylthiopyrimidine.

Chemical Reactivity: A Scaffold Primed for Diversification

The synthetic utility of 4-chloro-6-methylthiopyrimidine lies in the differential reactivity of its functional groups. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SₙAr). Additionally, the chloro group provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SₙAr): Gateway to Functional Diversity

The chlorine atom at the C4 position is the primary site of reactivity towards nucleophiles. This reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized species whose formation is the rate-determining step. The electron-withdrawing nature of the pyrimidine nitrogens stabilizes this intermediate, facilitating the substitution.

Causality of Experimental Choices: The choice of solvent and base is critical in SₙAr reactions. Polar aprotic solvents like DMF or DMSO are often used to solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion. The choice of base depends on the pKa of the nucleophile; for weakly acidic nucleophiles like amines, a non-nucleophilic organic base such as triethylamine or diisopropylethylamine is often employed to quench the HCl generated during the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a 4-amino-6-methylthiopyrimidine derivative.

Materials:

-

4-chloro-6-methylthiopyrimidine

-

Desired primary or secondary amine (e.g., pyrrolidine)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 4-chloro-6-methylthiopyrimidine in THF.

-

Add the desired amine and triethylamine to the solution.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the 4-amino-substituted pyrimidine derivative.[2]

Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is extensively used in medicinal chemistry to construct biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 4-aryl-6-methylthiopyrimidine derivative.

Materials:

-

4-chloro-6-methylthiopyrimidine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent system (e.g., toluene/ethanol/water or dioxane/water)

Procedure:

-

In a reaction vessel, combine 4-chloro-6-methylthiopyrimidine, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, and partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[4]

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The 4-chloro-6-methylthiopyrimidine scaffold is a valuable starting point for the synthesis of a wide range of bioactive molecules. Its derivatives have found applications as anticancer agents, kinase inhibitors, and agrochemicals.[3][5][6]

Kinase Inhibitors: Targeting Oncogenic Signaling

Protein kinases are a major class of drug targets in oncology. Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site. The pyrimidine scaffold is well-suited for this purpose. The 4-chloro-6-methylthiopyrimidine core allows for the strategic introduction of substituents that can interact with specific residues in the kinase active site, leading to potent and selective inhibition.

For instance, in the development of Aurora kinase inhibitors, a class of anticancer agents, the pyrimidine core is often functionalized at the C2 and C4 positions with amine-containing groups that form hydrogen bonds with the kinase hinge region.[7] The methyl group at the C6 position can provide favorable van der Waals interactions, while the methylthio group at the C2 position can be a site for further modification or can influence the electronic properties of the ring.

| Kinase Target | Scaffold Type | Example Substitutions | Reported IC₅₀ | Reference |

| Aurora A | 2,4-Diaminopyrimidine | C4: 5-methyl-1H-pyrazol-3-ylamino, C2: substituted pyrrolidinylamino | 38.6 ± 7.0 nM | [7] |

Agrochemicals: Crop Protection and Food Security

Beyond pharmaceuticals, 4-chloro-6-methylthiopyrimidine and its derivatives are important intermediates in the agrochemical industry. They are used in the synthesis of fungicides and herbicides.[2][3] The ability to readily functionalize the pyrimidine ring allows for the fine-tuning of the molecule's properties to achieve high efficacy against pests and weeds while maintaining safety for crops and the environment.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key synthetic transformations and the logical workflow for utilizing the 4-chloro-6-methylthiopyrimidine scaffold.

Caption: Synthetic pathways from a precursor to bioactive molecules.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Scaffold of Enduring Importance

4-Chloro-6-methylthiopyrimidine is a powerful and versatile scaffold that offers medicinal chemists a reliable and strategically functionalized starting point for the synthesis of novel bioactive compounds. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of structure-activity relationships. As the demand for targeted therapies continues to grow, the strategic application of well-designed scaffolds like 4-chloro-6-methylthiopyrimidine will remain a critical component of successful drug discovery and development programs.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

-

Lu, J., Paci, I., & Leitch, D. C. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

-

Hsieh, T. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(21), 15993-16013. [Link]

- Google Patents. (n.d.). Pyrimidine derivatives and use thereof as agricultural and horticultural fungicides. (CA2556480A1).

-

Singh, P. P., et al. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 19B, 426-429. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]

-

Stevens, E. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]

-

Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(11), 1433-1440. [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (CN102964433A).

-

MySkinRecipes. (n.d.). 4-Chloro-6-(methylthio)pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 4-chloro-2-methylthiopyrimidines. (JP2006076970A).

-

Kumar, A., et al. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Heterocyclic Chemistry, 46(5), 878-881. [Link]

-

ResearchGate. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CA2556480A1 - Pyrimidine derivatives and use thereof as agricultural and horticultural fungicides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Chloro-6-(methylthio)pyrimidine [myskinrecipes.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrimidine Scaffold and the Strategic Value of 4-Chloro-6-methylthiopyrimidine

An In-Depth Technical Guide to the Role of 4-Chloro-6-methylthiopyrimidine in Enzyme Inhibition

This guide provides an in-depth exploration of 4-Chloro-6-methylthiopyrimidine, not as a direct enzyme inhibitor, but as a foundational scaffold in the synthesis and discovery of novel enzyme inhibitors. For researchers, medicinal chemists, and drug development professionals, understanding the strategic utility of this versatile building block is paramount for creating diverse chemical libraries and identifying potent therapeutic candidates. We will delve into its chemical reactivity, its application in targeting key enzyme families, and the detailed experimental protocols required to validate the biological activity of its derivatives.

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of essential biological molecules like the nucleobases thymine, cytosine, and uracil.[1] This inherent biological relevance has made the pyrimidine scaffold a cornerstone in the design of therapeutic agents that target a vast array of enzymes.[2][3] Within the expansive chemical space of pyrimidine-based starting materials, 4-Chloro-6-methylthiopyrimidine stands out as a particularly valuable and versatile intermediate.[4]

While not typically a potent enzyme inhibitor in its own right, its true power lies in its chemical architecture. The molecule features two distinct, strategically positioned reactive sites—a chlorine atom and a methylthio group—that allow for controlled, sequential chemical modifications. This enables medicinal chemists to systematically build molecular complexity and generate libraries of novel compounds for screening against enzyme targets. This guide illuminates the role of 4-Chloro-6-methylthiopyrimidine as a critical starting point for the development of potent and selective enzyme inhibitors.

Part 1: The Chemical Versatility of the 4-Chloro-6-methylthiopyrimidine Scaffold

The utility of 4-Chloro-6-methylthiopyrimidine stems from the differential reactivity of its functional groups. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the methylthio group at the 6-position can be oxidized to modulate the electronic and steric properties of the molecule.[5][6] This dual reactivity is the key to its role as a versatile scaffold.

Key Synthetic Transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a wide range of nucleophiles, including amines, alcohols, and thiols. This is a primary method for introducing side chains that can interact with specific amino acid residues in an enzyme's active site.[6][7]

-

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura coupling allow for the introduction of aryl or heteroaryl moieties at the 4-position.[6][8] This is a powerful strategy for extending the molecule into different binding pockets of a target enzyme or for improving pharmacokinetic properties.

-

Oxidation of the Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone. This transformation significantly alters the electronic properties of the pyrimidine ring, influencing its binding affinity and selectivity.[6][9]

The following diagram illustrates the principal synthetic pathways available from this scaffold.

Caption: Key synthetic pathways from 4-Chloro-6-methylthiopyrimidine.

Part 2: Application in the Development of Protein Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] The pyrimidine core is an excellent starting point for kinase inhibitor design because it can act as a hinge-binder, mimicking the adenine moiety of ATP and occupying the enzyme's active site.

Derivatives of 4-Chloro-6-methylthiopyrimidine are used to build molecules that can selectively inhibit specific kinases. For example, similar scaffolds have been instrumental in developing inhibitors for targets like IRAK4 (Interleukin-1 receptor-associated kinase 4) and Cdc7 (Cell division cycle 7 kinase).[6] The synthetic handles on the core scaffold allow for the systematic exploration of the structure-activity relationship (SAR) to achieve high potency and selectivity.

Caption: Hypothetical binding mode of a pyrimidine-based kinase inhibitor.

Table 1: Representative Pyrimidine-Based Kinase Inhibitors Note: These are examples of pyrimidine derivatives; their synthesis may not directly start from 4-Chloro-6-methylthiopyrimidine but illustrates the potential of the scaffold.

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| Aminopyrimidine Derivative | TRKA | 0.67 | [10] |

| Aminopyrimidine Derivative | CDK2 | 0.78 | [10] |

Part 3: Targeting Other Key Enzyme Systems

The versatility of the 4-Chloro-6-methylthiopyrimidine scaffold extends beyond kinases. Its derivatives have been explored as inhibitors for a range of other enzyme classes.

-

Dihydrofolate Reductase (DHFR): This enzyme is essential for nucleotide synthesis, making it a key target for antimicrobial and anticancer drugs.[8] Well-known DHFR inhibitors like trimethoprim and pyrimethamine feature a 2,4-diaminopyrimidine core, a structure readily accessible from chloropyrimidine precursors.[2]

-

Glutathione Reductase (GR): This enzyme is crucial for maintaining cellular redox balance. A recent study demonstrated that simple 4-amino-chloropyrimidine derivatives can act as effective inhibitors of GR, highlighting a potential therapeutic avenue for diseases involving oxidative stress.[12]

Table 2: Inhibition of Glutathione Reductase by Pyrimidine Derivatives

| Compound | Inhibition Type | Kᵢ (µM) | Reference |

| 4-amino-6-chloropyrimidine | Noncompetitive | 1.269 ± 0.45 | [12] |

| 4-amino-2-chloropyrimidine | Noncompetitive | 1.847 ± 0.62 | [12] |

| 4-amino-2,6-dichloropyrimidine | Noncompetitive | 0.979 ± 0.23 | [12] |

Part 4: Experimental Protocols for Inhibitor Development and Validation

To translate the synthetic potential of 4-Chloro-6-methylthiopyrimidine into tangible enzyme inhibitors, a rigorous and systematic experimental workflow is essential. This section provides validated, step-by-step protocols for the synthesis of derivatives and their subsequent biochemical characterization.

Caption: Workflow for inhibitor discovery and characterization.

Experimental Protocol 1: Synthesis of a 4-Aryl-6-methylthiopyrimidine Derivative Library via Suzuki-Miyaura Coupling

This protocol describes a general method for creating a library of derivatives by coupling various arylboronic acids to the core scaffold.[8]

Materials:

-

4-Chloro-6-methylthiopyrimidine

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Anhydrous sodium sulfate, Ethyl acetate, Hexane, Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-6-methylthiopyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

-

Add the degassed dioxane/water (4:1, 10 mL) solvent mixture via syringe.

-

Heat the reaction mixture to 85-90 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and dilute with ethyl acetate (25 mL).

-

Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl derivative.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Protocol 2: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target enzyme, such as a protein kinase.

Materials:

-

Target enzyme (e.g., recombinant human kinase)

-

Substrate (e.g., specific peptide for the kinase)

-

ATP (Adenosine triphosphate)

-

Synthesized inhibitor compound (dissolved in DMSO)

-

Assay buffer (specific to the enzyme)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white assay plates

-

Multichannel pipette or liquid handler

Procedure:

-

Compound Plating: Prepare a serial dilution of the inhibitor compound in DMSO. Typically, an 11-point, 1:3 dilution series is made, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Prepare a solution of the enzyme in the assay buffer and add it to all wells (except negative controls). Allow the enzyme and inhibitor to pre-incubate for 30-60 minutes at room temperature.

-

Reaction Initiation: Prepare a solution containing the peptide substrate and ATP in the assay buffer. Add this solution to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and detect the product formation according to the manufacturer's instructions for the detection reagent. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP product into a luminescent signal.

-

Data Analysis: Read the luminescence on a plate reader. Plot the percent inhibition (relative to controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 3: Mechanism of Inhibition (MOA) Studies

Once an active hit is identified, this protocol is used to determine its kinetic mechanism of inhibition (e.g., competitive, non-competitive).[13]

Procedure:

-

Assay Setup: The assay is performed similarly to the IC₅₀ determination. However, instead of a single substrate concentration, a matrix of conditions is created.

-

Varying Substrate and Inhibitor: Set up the experiment with multiple fixed concentrations of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, where Kᵢ is estimated from the IC₅₀). For each inhibitor concentration, perform a full titration of the varied substrate (e.g., ATP for a kinase), typically from 0.1x Kₘ to 10x Kₘ.

-

Data Collection: Measure the initial reaction velocity (rate of product formation) for each condition.

-

Data Analysis (Lineweaver-Burk Plot):

-

For each inhibitor concentration, plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

-

Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

-

Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).

-

Uncompetitive Inhibition: The lines will be parallel (both apparent Kₘ and Vₘₐₓ decrease).

-

-

Kᵢ Determination: The inhibition constant (Kᵢ) can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.

Conclusion and Future Outlook

4-Chloro-6-methylthiopyrimidine is a cornerstone molecule in modern medicinal chemistry. Its value is not derived from its intrinsic biological activity but from its role as a versatile and strategically designed scaffold. The ability to perform selective and high-yielding chemical modifications at its chloro and methylthio groups provides an efficient pathway to generate vast libraries of structurally diverse compounds. As demonstrated, these derivatives have shown immense potential as inhibitors of critical enzyme families, including protein kinases and metabolic enzymes.

The systematic protocols outlined in this guide provide a robust framework for researchers to leverage this scaffold in their own drug discovery programs. By combining rational synthesis with rigorous biochemical and kinetic analysis, the full potential of 4-Chloro-6-methylthiopyrimidine can be harnessed to develop the next generation of targeted enzyme inhibitors, ultimately contributing to the advancement of therapeutic interventions for a wide range of human diseases.

References

- Chem-Impex. 4-Chloro-6-methyl-2-(methylthio)pyrimidine. [URL: https://www.chemimpex.com/products/4-chloro-6-methyl-2-methylthiopyrimidine]

- Chem-Impex. 4-Amino-6-chloro-2-(methylthio)pyrimidine. [URL: https://www.chemimpex.com/products/4-amino-6-chloro-2-methylthiopyrimidine]

- MySkinRecipes. 4-Chloro-6-(methylthio)pyrimidine. [URL: https://www.myskinrecipes.com/shop/product/4-chloro-6-methylthio-pyrimidine-2856]

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2018(4), M1014. [URL: https://www.mdpi.com/1422-8599/2018/4/M1014]

- ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. [URL: https://www.researchgate.

- Israel, M., Protopapa, H. K., Schlein, H. N., & Modest, E. J. (1966). Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine. Journal of Medicinal Chemistry, 9(5), 659–663. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00323a011]

- BenchChem. 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. [URL: https://www.benchchem.com/product/b1136159]

- El-Sayed, N. N. E., et al. (2023). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports. [URL: https://www.researchgate.net/publication/376269477_Sulfoxidation_of_pyrimidine_thioate_derivatives_and_study_their_biological_activities]

- Wagle, S., Adhikari, A. V., & Kumari, P. (2020). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 8(3), 236-249. [URL: https://wjarr.com/content/overview-synthesis-and-biological-activity-pyrimidines]

- Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [URL: https://juniperpublishers.com/aibm/AIBM.MS.ID.555982.php]

- Kumar, R., & Jain, S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. MOJ Bioorganic & Organic Chemistry, 1(2). [URL: https://juniperpublishers.com/bboaj/pdf/BBOAJ.MS.ID.555558.pdf]

- Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. [URL: https://pubmed.ncbi.nlm.nih.gov/40605156/]

- Ramajayam, R., & Girija, K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 517-535. [URL: https://pubmed.ncbi.nlm.nih.gov/35579151/]

- BenchChem. An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine. [URL: https://www.benchchem.

- Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2015). Targeting protein kinases in cancer: a personal view on the development of kinase inhibitors. Biochemical Society Transactions, 43(5), 1017–1031. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4613512/]